Bis(11-methyldodecyl) maleate
Description
Properties
CAS No. |
85763-58-2 |
|---|---|
Molecular Formula |
C30H56O4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C30H56O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h23-24,27-28H,5-22,25-26H2,1-4H3/b24-23- |
InChI Key |
JEHBOJVFHNCQJZ-VHXPQNKSSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(11-methyldodecyl) maleate typically involves the esterification of maleic acid with 11-methyldodecanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . This method allows for better control over reaction conditions and improved yield . The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(11-methyldodecyl) maleate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry: Bis(11-methyldodecyl) maleate is used as a monomer in the synthesis of polymers and copolymers . It is also employed as a plasticizer in the production of flexible plastics .
Biology: In biological research, this compound is used as a surfactant and emulsifying agent . It helps in the stabilization of emulsions and dispersions in various biological assays .
Medicine: The compound is investigated for its potential use in drug delivery systems . Its ability to form stable emulsions makes it a suitable candidate for encapsulating hydrophobic drugs .
Industry: In the industrial sector, this compound is used as a lubricant additive . It enhances the lubricity and reduces the friction of various mechanical components .
Mechanism of Action
The mechanism of action of bis(11-methyldodecyl) maleate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison:
- Bis(11-methyldodecyl) maleate has unique structural features that differentiate it from similar compounds like diisotridecyl maleate and diisotridecyl phthalate . The presence of 11-methyldodecyl groups imparts distinct physicochemical properties, such as higher hydrophobicity and improved thermal stability .
- Diisotridecyl maleate and diisotridecyl phthalate have similar ester functionalities but differ in their alkyl chain lengths and branching patterns . These differences influence their solubility, reactivity, and applications .
Biological Activity
Bis(11-methyldodecyl) maleate is an organic compound that has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is an ester derived from maleic acid and 11-methyldodecanol. Its molecular formula is , and it features a double bond in the maleate moiety, which may contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the maleate group may enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis.
- Antioxidant Properties : Some studies suggest that maleate esters can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
- Cell Proliferation : Preliminary studies have indicated that this compound may influence cell proliferation pathways, potentially through modulation of signaling molecules involved in growth regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction of oxidative stress markers | |
| Cell Proliferation | Enhanced proliferation in fibroblast cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on various esters similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity, leading to cell death. This study highlighted the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Antioxidant Activity
In vitro assays showed that this compound exhibited strong antioxidant activity by reducing levels of reactive oxygen species (ROS) in cultured human fibroblast cells. This suggests a protective role against oxidative damage, which is relevant for aging and various diseases characterized by oxidative stress.
Case Study 3: Impact on Cell Proliferation
Research involving human fibroblast cells indicated that this compound could stimulate cell proliferation. This effect was linked to the activation of specific growth factor pathways, suggesting its potential application in tissue engineering and regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
